

A Comparative Analysis of the Magnetic Susceptibility of Hexaaquacobalt(II) and Hexaamminecobalt(II)

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Compound of Interest		
Compound Name:	hexaaquacobalt(II)	
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A Guide for Researchers in Chemistry and Drug Development

This guide provides an in-depth comparison of the magnetic susceptibility of two common cobalt(II) coordination complexes: **hexaaquacobalt(II)**, [Co(H₂O)₆]²⁺, and hexaamminecobalt(II), [Co(NH₃)₆]²⁺. A nuanced understanding of their magnetic properties is essential for professionals in inorganic chemistry, materials science, and drug development, where the electronic structure of metal complexes can significantly influence their reactivity, stability, and biological interactions.

While the spectrochemical series suggests that ammonia (NH₃), as a stronger field ligand than water (H₂O), might induce a low-spin state in cobalt(II), both experimental evidence and computational studies indicate that both **hexaaquacobalt(II)** and hexaamminecobalt(II) are, in fact, high-spin complexes.[1] This guide will delve into the quantitative magnetic data, the theoretical underpinnings of this observation, and the experimental methods used to determine these properties.

Quantitative Magnetic Properties

Both complexes exhibit paramagnetism characteristic of high-spin octahedral Co(II) ions (d⁷ configuration), which possess three unpaired electrons. The experimentally observed magnetic moments are typically higher than the spin-only value due to significant orbital contributions arising from the T₁g ground state in an octahedral field.



Property	Hexaaquacobalt(II), [Co(H₂O)6]²+	Hexaamminecobalt(II), [Co(NH₃)6]²+
Spin State	High-spin	High-spin
Number of Unpaired Electrons (n)	3	3
Spin-only Magnetic Moment (μs) / Bohr Magneton (μB)	3.87	3.87
Experimentally Observed Magnetic Moment (µeff) / Bohr Magneton (µB)	~4.7 - 5.2	~4.8 - 5.6

Theoretical Framework: Ligand Field Theory and Spin States

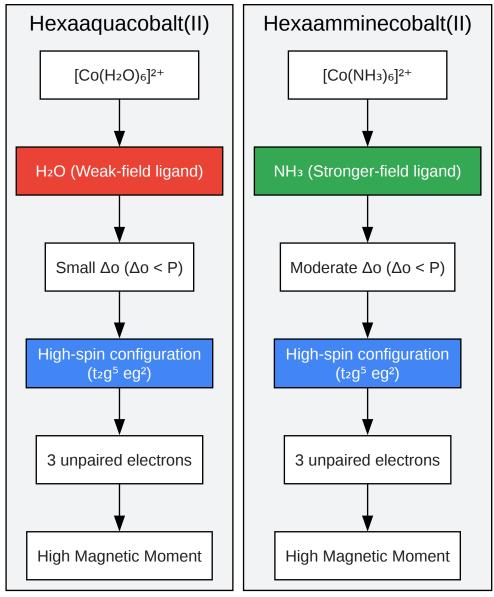
The magnetic behavior of these complexes is governed by Ligand Field Theory. In an octahedral environment, the d-orbitals of the Co^{2+} ion split into lower energy t_2g and higher energy e_g sets. The energy difference between these sets is the ligand field splitting parameter, Δo .

For a d^7 ion like Co(II), the electronic configuration can be either high-spin ($t_2g^5e_g^2$) with three unpaired electrons, or low-spin ($t_2g^6e_g^1$) with one unpaired electron. The determining factor is the comparison between Δo and the mean pairing energy (P), which is the energy required to pair two electrons in the same orbital.

- Weak-field ligands (e.g., H₂O) result in a small Δo. Since Δo < P, it is energetically more favorable for electrons to occupy the higher energy e_g orbitals than to pair up in the t₂g orbitals. This leads to a high-spin configuration.
- Strong-field ligands (e.g., NH₃) cause a larger Δo. Typically, one would expect Δo > P, leading to a low-spin configuration. However, for Co(II), the increase in Δo from water to ammonia is not sufficient to overcome the pairing energy.[1] Consequently, hexaamminecobalt(II) also adopts a high-spin state.[1]



High-Spin Configuration in Cobalt(II) Complexes



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Figure 1. Despite differing ligand field strengths, both water and ammonia result in high-spin cobalt(II) complexes as the pairing energy is not overcome.

Experimental Determination of Magnetic Susceptibility



The magnetic susceptibility of these complexes is commonly determined using methods such as the Gouy balance or the Evans method (NMR spectroscopy).

Gouy Method Protocol

The Gouy method measures the change in the apparent mass of a sample when subjected to a magnetic field.

Apparatus:

- Gouy Balance (analytical balance with a sample holder suspended between the poles of a powerful magnet)
- · Long, cylindrical sample tube of uniform diameter
- Electromagnet with a variable power supply
- Calibrant with a known magnetic susceptibility (e.g., Hg[Co(SCN)4])

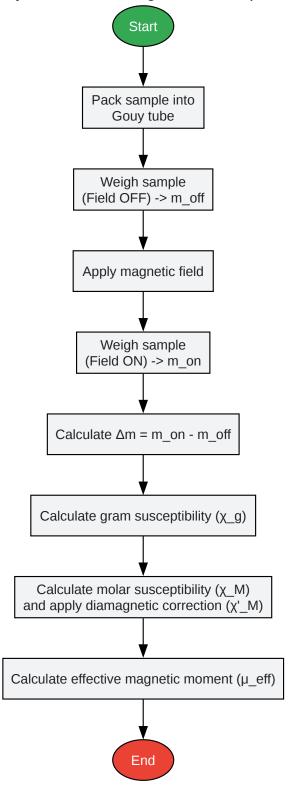
Procedure:

- Calibration: The empty sample tube is weighed with the magnetic field off and on. This is repeated with the tube filled with a known mass of the calibrant. These measurements are used to determine the apparatus constant.
- Sample Measurement: A known mass of the cobalt complex is uniformly packed into the sample tube.
- The tube is weighed with the magnetic field off (m off).
- The magnetic field is turned on to a calibrated strength, and the tube is reweighed (m_on).
- Calculation: The change in mass (Δm = m_on m_off) is used to calculate the gram magnetic susceptibility (χ_g).
- The molar magnetic susceptibility (χ _M) is then calculated by multiplying χ _g by the molar mass of the complex. A correction for the diamagnetism of the constituent atoms (Pascal's constants) is applied to obtain the corrected molar susceptibility (χ ' M).



• Finally, the effective magnetic moment (μ _eff) is calculated using the equation: μ _eff = 2.828 * $\sqrt{(\chi'_M * T)}$, where T is the absolute temperature.

Gouy Method for Magnetic Susceptibility





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Figure 2. Experimental workflow for determining the effective magnetic moment using the Gouy method.

In conclusion, both **hexaaquacobalt(II)** and hexaamminecobalt(II) are high-spin paramagnetic complexes. The slightly stronger ligand field of ammonia compared to water is insufficient to induce a spin transition in the cobalt(II) center. This highlights the delicate balance of electronic factors that determine the magnetic properties of transition metal complexes, a critical consideration in their design and application.

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References

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